

Spectroscopic Characterization of 5-Amino-4-cyano-1-methylimidazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-4-cyano-1-methylimidazole

Cat. No.: B2925329

[Get Quote](#)

Introduction

5-Amino-4-cyano-1-methylimidazole is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a substituted imidazole, it serves as a versatile scaffold for the synthesis of purine analogs and other bioactive molecules. The precise arrangement of its amino, cyano, and methyl substituents on the imidazole core gives rise to unique electronic and structural properties, which are critical for its chemical reactivity and biological activity.

A thorough understanding of the molecular structure is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming the chemical structure of such molecules. This technical guide provides an in-depth analysis of the expected spectroscopic data for **5-Amino-4-cyano-1-methylimidazole**, offering a predictive yet robust framework for researchers, scientists, and drug development professionals. The interpretations herein are based on established principles of spectroscopy and comparative data from analogous structures.

Molecular Structure

The structural framework of **5-Amino-4-cyano-1-methylimidazole** forms the basis for interpreting its spectroscopic signatures.

Caption: Molecular structure of **5-Amino-4-cyano-1-methylimidazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of **5-Amino-4-cyano-1-methylimidazole** are detailed below. These predictions are based on the known spectra of 1-methylimidazole and the expected electronic effects of the amino and cyano substituents.

Experimental Protocol: NMR

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Amino-4-cyano-1-methylimidazole** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

Predicted ¹H NMR Data

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
H ₂ (imidazole ring)	7.5 - 7.8	Singlet	1H
NH ₂ (amino group)	5.0 - 6.0	Broad Singlet	2H
CH ₃ (methyl group)	3.6 - 3.8	Singlet	3H

Interpretation of ¹H NMR Spectrum

- Imidazole Ring Proton (H₂): In a simple 1-methylimidazole, the H₂ proton appears around 7.4 ppm[1]. The presence of an electron-donating amino group at C5 and an electron-withdrawing cyano group at C4 will influence the electron density of the ring. The overall effect is a slight deshielding of the H₂ proton, thus it is predicted to appear as a singlet in the range of 7.5 - 7.8 ppm.

- Amino Protons (NH₂): The protons of the primary amine are expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary depending on the solvent and concentration, but a range of 5.0 - 6.0 ppm is anticipated.
- Methyl Protons (CH₃): The methyl group attached to the N1 of the imidazole ring is predicted to be a sharp singlet. In 1-methylimidazole, this signal is observed around 3.6 ppm[1]. This position is not expected to shift significantly.

Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)
C2	138 - 142
C4	110 - 115
C5	145 - 150
C≡N	115 - 120
CH ₃	32 - 35

Interpretation of ¹³C NMR Spectrum

- Imidazole Ring Carbons: Based on data for 1-methylimidazole[2], the chemical shifts for C2, C4, and C5 are around 138 ppm, 129 ppm, and 121 ppm, respectively. In our target molecule, the strongly electron-donating amino group at C5 will cause a significant downfield shift for this carbon (145-150 ppm). The electron-withdrawing cyano group at C4 will cause an upfield shift for this carbon (110-115 ppm). The C2 carbon is expected to be less affected but may experience a slight downfield shift.
- Nitrile Carbon (C≡N): The carbon of the cyano group typically resonates in the 115-120 ppm region.
- Methyl Carbon (CH₃): The methyl carbon is expected to appear in the range of 32-35 ppm, consistent with a methyl group attached to a nitrogen atom in a heterocyclic ring[2].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Instrumentation: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm^{-1} .

Predicted IR Absorption Bands

Functional Group	Predicted Frequency (cm^{-1})	Intensity
N-H Stretch (Amino)	3450 - 3300	Medium (two bands)
C-H Stretch (Aromatic)	3150 - 3100	Weak
C-H Stretch (Aliphatic)	2980 - 2850	Weak
C≡N Stretch (Nitrile)	2240 - 2220	Strong, Sharp
C=N & C=C Stretch (Ring)	1650 - 1550	Medium to Strong
N-H Bend (Amino)	1650 - 1580	Medium

Interpretation of IR Spectrum

- N-H Stretching: The primary amino group will exhibit two characteristic stretching vibrations in the 3450-3300 cm^{-1} region, corresponding to asymmetric and symmetric N-H stretching[3] [4][5].
- C-H Stretching: Weak absorptions above 3000 cm^{-1} are characteristic of the C-H bond on the imidazole ring. Weaker bands below 3000 cm^{-1} are due to the C-H bonds of the methyl group.
- Nitrile (C≡N) Stretching: A strong and sharp absorption band is expected in the 2240-2220 cm^{-1} range, which is highly characteristic of a nitrile group conjugated with an aromatic

system[6][7].

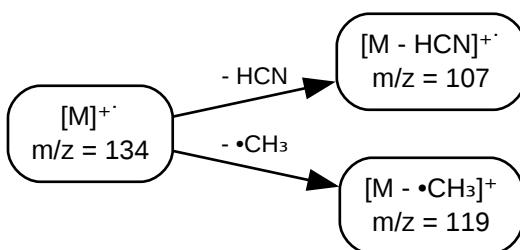
- Ring Vibrations: The C=C and C=N stretching vibrations of the imidazole ring will appear in the 1650-1550 cm^{-1} region.
- N-H Bending: The scissoring vibration of the primary amine typically appears in the 1650-1580 cm^{-1} range and may overlap with the ring stretching bands[3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS

- Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.
- Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.
- Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.


Predicted Mass Spectrum Data

Ion	Predicted m/z
[M] ⁺ (Molecular Ion)	134
[M-HCN] ⁺	107
[M-CH ₃] ⁺	119

Interpretation of Mass Spectrum

- Molecular Ion Peak: The molecular weight of **5-Amino-4-cyano-1-methylimidazole** ($\text{C}_5\text{H}_6\text{N}_4$) is 134.14 g/mol. Therefore, the molecular ion peak $[\text{M}]^+$ is expected at m/z 134.

- Fragmentation Pattern: Under electron ionization, the molecule is expected to undergo characteristic fragmentation. Common fragmentation pathways for related imidazoles involve the loss of small, stable molecules.
 - Loss of HCN: A common fragmentation for nitrogen heterocycles is the loss of hydrogen cyanide (HCN, 27 Da), which would result in a fragment at m/z 107.
 - Loss of a Methyl Radical: Cleavage of the N-CH₃ bond could lead to the loss of a methyl radical (•CH₃, 15 Da), giving rise to a fragment at m/z 119.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways for **5-Amino-4-cyano-1-methylimidazole** in EI-MS.

Conclusion

This guide provides a detailed, predictive overview of the key spectroscopic data (NMR, IR, and MS) for **5-Amino-4-cyano-1-methylimidazole**. While experimental data for this specific molecule is not widely available, the interpretations presented here, grounded in fundamental spectroscopic principles and data from analogous compounds, offer a reliable reference for its structural characterization. These spectroscopic signatures are crucial for confirming the identity and purity of synthesized **5-Amino-4-cyano-1-methylimidazole**, thereby supporting its advancement in research and drug development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylimidazole(616-47-7) 1H NMR [m.chemicalbook.com]
- 2. 1-Methylimidazole(616-47-7) 13C NMR spectrum [chemicalbook.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 5-Amino-4-cyano-1-methylimidazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2925329#spectroscopic-data-nmr-ir-ms-of-5-amino-4-cyano-1-methylimidazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com